4-Benzylpiperidine hydrochloride
Overview
Description
4-Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a dopamine-selective releaser and is a potential candidate for treatments for cocaine dependence . It is most efficacious as a releaser of norepinephrine .
Synthesis Analysis
4-Benzylpiperidine can be prepared by reacting 4-cyanopyridine with toluene. Catalytic hydrogenation of the pyridine ring then completes the synthesis . Other methods involve the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .Molecular Structure Analysis
The molecular formula of 4-Benzylpiperidine is C12H17N . Its molecular weight is 175.2701 . The IUPAC Standard InChI is InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 .Chemical Reactions Analysis
The first method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . In another method, trimethylsilyl diazomethane is condensed with N-benzyl-4-piperidone, followed by hydrolysis to obtain the final product .Physical and Chemical Properties Analysis
The molecular weight of 4-Benzylpiperidine is 175.2701 . The IUPAC Standard InChI is InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 . The CAS Registry Number is 31252-42-3 .Scientific Research Applications
Anti-Inflammatory Properties
4-Benzylpiperidine has been studied for its anti-inflammatory properties. It shows potential as a source of anti-inflammatory agents due to its ability to stabilize membranes and inhibit erythrocyte lysis, both of which are indicators of anti-inflammatory activity. The mode of action could be associated with binding to erythrocyte membranes and altering the surface charges of cells (Jayashree, Karthick, Thenmozhi, & Sangeetha, 2017). Another study also revealed dose-dependent inhibition of protein denaturation and proteinase inhibitory activity by 4-benzylpiperidine, indicating its potential for anti-inflammatory drug development (Jayashree, Bagyalakshmi, Manjuladevi, & RichardDaniel, 2016).
Transdermal Delivery for Cocaine-Use Disorder
A study focused on the transdermal delivery of 4-benzylpiperidine for treating cocaine-use disorder. This study explored its in vitro permeation across human skin, demonstrating its potential as a transdermal delivery candidate for this purpose (Ganti, Nguyen, Murnane, Blough, & Banga, 2018).
Neurotransmitter Reuptake Inhibitory Activities
Research has shown that arylpiperazine-benzylpiperidines, based on the structure of 4-benzylpiperidine carboxamides, can inhibit neurotransmitter reuptake. This suggests their potential as therapeutic agents for treating neuropsychiatric and neurodegenerative disorders (Paudel, Acharya, Kim, & Cheon, 2016).
Cholinesterase Inhibition
Some N-benzylpiperidine-4-one derivatives were synthesized and evaluated for cholinesterase inhibition. These derivatives showed significant inhibition and could be potential candidates for treating conditions like Alzheimer's disease (Sukumarapillai, Kooi-Yeong, Kia, Murugaiyah, & Iyer, 2016).
Chemical Transformations
4-Benzylpiperidine hydrochloride has been used in chemical transformations. For instance, a study demonstrated the catalytic hydrodechlorination-hydrogenation of 4-acylpyridines into 4-benzylpiperidine hydrochlorides using a Pd–C catalyst (Cheng, Wang, Liu, Chen, Wang, & Hu, 2014).
Charge Transfer Complex Studies
4-Benzylpiperidine (4BP) has been investigated in charge transfer complex studies. The reactions of 4BP with various electron acceptors were studied, providing insights into the molecular charge-transfer complexes formed (Mostafa, El-Ghossein, Cieslinski, & Bazzi, 2013).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could be the development of efficient compounds for neurodegenerative disorder management .
Properties
IUPAC Name |
4-benzylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXXYBLTGBGXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177809 | |
Record name | 4-Benzylpiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-75-0 | |
Record name | Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylpiperidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylpiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZYLPIPERIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV038SK23M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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